molecular formula C20H19N3O3S B2445296 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline CAS No. 1706208-80-1

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2445296
CAS No.: 1706208-80-1
M. Wt: 381.45
InChI Key: FDXLWSLVVCPTOR-UHFFFAOYSA-N
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Description

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline moiety and a piperidine ring substituted with a phenylsulfonyl group

Preparation Methods

The synthesis of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached to the piperidine ring via sulfonylation using reagents like phenylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the quinoxaline ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline moiety, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline can be compared with similar compounds such as:

    (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone: This compound has a similar structure but with the quinoxaline moiety attached at a different position, which may affect its reactivity and biological activity.

    Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound features a piperazine ring instead of a piperidine ring, which can lead to different chemical and biological properties.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(15-6-7-18-19(14-15)22-11-10-21-18)23-12-8-17(9-13-23)27(25,26)16-4-2-1-3-5-16/h1-7,10-11,14,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLWSLVVCPTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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